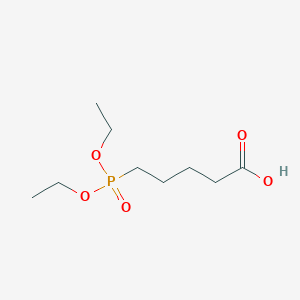
ACIDE DIÉTHYLPHOSPHONOPENTANOÏQUE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylphosphonopentanoic acid: is an organic compound characterized by the presence of a phosphoryl group attached to a pentanoic acid backbone
Applications De Recherche Scientifique
Chemistry: Diethylphosphonopentanoic acid is used as a reagent in organic synthesis, particularly in the formation of phosphorylated compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorylation.
Medicine: Research is ongoing to explore the potential therapeutic applications of Diethylphosphonopentanoic acid, particularly in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethylphosphonopentanoic acid typically involves the reaction of diethyl phosphite with a suitable pentanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the phosphoryl group.
Industrial Production Methods: Industrial production of Diethylphosphonopentanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Diethylphosphonopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The compound can participate in substitution reactions where the phosphoryl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine oxides.
Substitution: Formation of substituted pentanoic acid derivatives.
Mécanisme D'action
The mechanism of action of Diethylphosphonopentanoic acid involves its interaction with molecular targets through phosphorylation. The phosphoryl group can participate in various biochemical reactions, influencing pathways related to energy metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
3-diethoxyphosphorylpropanoic Acid: Similar structure but with a shorter carbon chain.
4-iodobenzoic Acid: Contains an iodine atom instead of a phosphoryl group.
Uniqueness: Diethylphosphonopentanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its longer carbon chain compared to similar compounds provides distinct properties and reactivity.
Propriétés
IUPAC Name |
5-diethoxyphosphorylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19O5P/c1-3-13-15(12,14-4-2)8-6-5-7-9(10)11/h3-8H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEORQNREMLBKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCC(=O)O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378679 |
Source


|
| Record name | 5-diethoxyphosphorylpentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55881-52-2 |
Source


|
| Record name | 5-diethoxyphosphorylpentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














